molecular formula C16H15N3O6 B6209112 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid CAS No. 2225940-46-3

3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid

カタログ番号 B6209112
CAS番号: 2225940-46-3
分子量: 345.3
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a useful research compound with a molecular formula of C16H15N3O6 and a molecular weight of 345.31 g/mol. It is used as a raw material in the synthesis of novel pomalidomide linked with diphenylcarbamide derivatives .


Synthesis Analysis

The compound is synthesized from 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material. The synthesis involves several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of this compound is confirmed by 1H NMR, 13C NMR, and MS . The compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The compound is involved in several step reactions of substitution, click reaction, and addition reaction during its synthesis . It is also an activator for E3 ligase, which ubiquitinylates proteins, thus committing their fate to proteolytic destruction .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.31 g/mol. More detailed physical and chemical properties may be available from the supplier.

科学的研究の応用

Synthesis and Transformations

  • Synthesis of Amino Substituted Products : Research has detailed the synthesis of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, showing how it can be treated with various amines and hydrazines to afford amino substituted products. This synthesis provides a foundation for creating derivatives with potential biological activities (Bevk et al., 2001).

  • Chiral Non-Racemic Derivatives : Another study presents a high-yielding synthesis of chiral non-racemic 3-(dioxopiperazin-2-yl)propionates starting from (S)-glutamate. These derivatives have shown promising affinity for σ1-receptors, indicating potential for neurological applications (Weigl & Wünsch, 2002).

Biological Activity

  • Heparanase Inhibition : Compounds such as 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid derivatives have been identified as potent inhibitors of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. These inhibitors show significant selectivity and anti-angiogenic effects, suggesting their utility in cancer research (Courtney et al., 2004).

  • Antiproliferative Activity : Novel Pt(II)-complexes with an L-alanyl-based ligand have demonstrated moderate cytotoxic activity on cancer cells, offering insights into the development of new anticancer agents. These complexes show a marked ability to bind DNA sequences, highlighting their potential in targeted cancer therapies (Riccardi et al., 2019).

Analytical and Quality Control Applications

  • Quality Control of Active Pharmaceutical Ingredients (APIs) : Analytical methods for quality control of promising APIs among derivatives of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids have been developed, demonstrating the importance of 13C NMR-spectroscopy in resolving tautomeric forms and identifying specific synthesis by-products (Zubkov et al., 2016).

作用機序

Target of Action

The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a part of the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound acts as a ligand for VHL, allowing it to bind to other proteins and mark them for degradation .

Mode of Action

This compound interacts with its targets through a process known as Targeted Protein Degradation (TPD) . It functions as a PROTAC (Proteolysis-Targeting Chimera) , a type of molecule that can bind to a target protein and a ubiquitin ligase simultaneously . This causes the target protein to be labelled with ubiquitin, a signal for degradation by the proteasome .

Biochemical Pathways

The compound affects the ubiquitin-proteasome pathway , a crucial system for protein degradation in cells . By binding to the VHL protein, it can induce the degradation of specific target proteins . This can have various downstream effects depending on the function of the degraded protein .

Pharmacokinetics

The compound’s ability to induce targeted protein degradation suggests it may have good cellular permeability and stability .

Result of Action

The result of the compound’s action is the degradation of specific target proteins . This can lead to various molecular and cellular effects, depending on the role of the degraded protein . For example, if the target protein is involved in disease progression, its degradation could potentially slow or halt the disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the cellular environment can affect the compound’s stability and efficacy . Additionally, the presence of other molecules can influence the compound’s ability to bind to its targets .

Safety and Hazards

Specific safety and hazard information for this compound may not be available online. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for detailed safety information .

将来の方向性

The compound has shown promise in various research applications, including antimicrobial drug development, immunosuppressive therapy, organic synthesis and chemistry, antioxidant and anticancer properties, synthesis of neuroexcitants, pharmacological applications, bioimaging and detection, and epigenetic research. It plays an important role in the development of protease degradation drugs .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2,6-dioxopiperidine-3-carboxylic acid with phthalic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid. This intermediate is then reacted with 3-aminopropanoic acid to form the final product, 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid.", "Starting Materials": [ "2,6-dioxopiperidine-3-carboxylic acid", "Phthalic anhydride", "3-aminopropanoic acid" ], "Reaction": [ "Step 1: React 2,6-dioxopiperidine-3-carboxylic acid with phthalic anhydride in the presence of a catalyst to form 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylic acid.", "Step 2: React the intermediate from step 1 with 3-aminopropanoic acid in the presence of a coupling agent to form the final product, 3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid." ] }

CAS番号

2225940-46-3

製品名

3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}propanoic acid

分子式

C16H15N3O6

分子量

345.3

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。